3,4-Dimethyl-thiobenzamide
Description
Historical Context and Evolution of Thioamide Research
The study of thioamides, a class of organic compounds where a sulfur atom replaces the oxygen in an amide group, has a history stretching back to the 19th century. Early synthetic methods involved the treatment of amides with phosphorus sulfides, a foundational reaction that opened the door to this unique chemical family. A significant advancement in thioamide synthesis was the development of the Willgerodt-Kindler reaction, which provides a route to thioamides from aryl ketones, elemental sulfur, and an amine. organic-chemistry.orgrsc.orgtandfonline.comnih.gov This reaction, along with its modifications, expanded the accessibility of various thioamide structures, including thiobenzamides. organic-chemistry.orgrsc.org
Initially, research into thioamides was a fundamental pursuit within organic chemistry. dokumen.pub However, the field has since expanded dramatically, now intersecting with biochemistry, medicinal chemistry, and materials science. dokumen.pub The recognition that the substitution of a single oxygen atom with sulfur could significantly alter a molecule's properties propelled this expansion. dokumen.pub This has led to the development of more refined and cleaner synthetic routes over the past decades, making a wide array of thioamide derivatives, including substituted thiobenzamides, more readily available for diverse research applications.
Academic Significance of Thiobenzamide (B147508) Scaffolds in Modern Organic and Medicinal Chemistry
Thiobenzamide and its derivatives have emerged as highly valuable scaffolds in both organic and medicinal chemistry due to their unique chemical properties and versatile reactivity. In organic synthesis, they serve as crucial building blocks for the construction of more complex molecules, particularly sulfur-containing heterocycles like thiazoles and benzothiazoles. researchgate.netresearchgate.netrsc.org The thioamide functional group can participate in a variety of chemical transformations, making it an important intermediate for creating diverse molecular architectures. researchgate.netnih.gov
In the realm of medicinal chemistry, the thiobenzamide scaffold is of significant interest for several reasons:
Pharmacological Activity : Compounds containing the thiobenzamide core have been investigated for a wide spectrum of biological activities, including as potential antibacterial, antifungal, anti-inflammatory, and antitumor agents. researchgate.nettandfonline.comsmolecule.comresearchgate.net For instance, some thiobenzamide derivatives have shown promise as antibacterial agents by interfering with bacterial protein synthesis. smolecule.com
Drug Discovery : The structural and electronic properties of the thiobenzamide scaffold make it an attractive starting point for the design of new therapeutic agents. researchgate.nettandfonline.com Its ability to form specific interactions with biological targets, combined with the potential for diverse chemical modifications, allows for the systematic exploration of structure-activity relationships in drug discovery campaigns.
Structural Characteristics and Conformational Considerations of Thiobenzamide Derivatives
The substitution of oxygen with sulfur imparts distinct structural and conformational properties to thiobenzamides compared to their amide counterparts. These differences are fundamental to their chemical behavior and biological applications.
Structural Characteristics: The thioamide group (–C(=S)N<) is planar, similar to the amide group. tandfonline.com However, the replacement of oxygen with the larger sulfur atom leads to notable differences in bond lengths and electronic properties. The carbon-sulfur double bond (C=S) is significantly longer than the carbon-oxygen double bond (C=O) in amides. tandfonline.comnih.gov Conversely, due to greater delocalization of the nitrogen lone pair electrons, the carbon-nitrogen (C–N) bond in a thioamide has more double-bond character. nih.gov This results in a shorter C–N bond and a higher rotational barrier compared to amides. nih.govresearchgate.netacs.org This restricted rotation has important implications for the conformational flexibility of molecules containing this group. nih.gov The sulfur atom, being less electronegative than oxygen, makes the thioamide group a weaker hydrogen bond acceptor, while the N-H group becomes a stronger hydrogen bond donor. nih.govresearchgate.net
Conformational Considerations: The hindered rotation around the C–N bond gives rise to cis and trans conformers. acs.org While the trans conformer is typically more stable, the energy barrier for interconversion is significant. acs.org The conformational preferences of thiobenzamide derivatives can be influenced by substituents on the aromatic ring and the nitrogen atom. acs.orgsci-hub.se
A key phenomenon in the solid state is conformational polymorphism , where a single compound can crystallize in multiple forms, with each form containing the molecule in a different conformation. nih.govresearchgate.net A notable example is N-(4'-methoxyphenyl)-3-bromothiobenzamide, which was found to exist in three distinct polymorphic forms (α, β, and γ), each with a unique molecular conformation and crystal packing. nih.gov Computational studies indicated that while one conformer might be slightly more stable in the gas phase, intermolecular interactions in the crystal lattice can stabilize a higher-energy conformer, making it the most stable crystalline phase at room temperature. nih.gov This interplay between intramolecular conformational energy and intermolecular packing energy is a critical aspect of the solid-state chemistry of thiobenzamide derivatives. nih.govresearchgate.net
| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') | Reference |
|---|---|---|---|
| C=X Bond Length | ~1.23 Å | ~1.66 - 1.71 Å | tandfonline.comnih.gov |
| C-N Bond Character | Partial Double Bond | Higher Double Bond Character | nih.gov |
| C-N Rotational Barrier | Lower | Higher | nih.govresearchgate.netacs.org |
| H-Bond Acceptor Strength (at X) | Stronger | Weaker | nih.gov |
| H-Bond Donor Strength (at N-H) | Weaker | Stronger | researchgate.net |
| Conformational Flexibility | More Flexible | More Restricted | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZKKVFYBQMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607601 | |
| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58952-03-7 | |
| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dimethyl Thiobenzamide and Its Analogues
Classical and Contemporary Approaches to Thiobenzamide (B147508) Synthesis
Traditional methods for synthesizing thiobenzamides have been refined over the years to improve yields, expand substrate scope, and simplify procedures. These approaches primarily involve the construction of the C(=S)N moiety through various chemical transformations.
The Willgerodt-Kindler reaction is a cornerstone in the synthesis of thioamides. chemrxiv.orgresearchgate.net The classical reaction involves the heating of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine, to produce a thioamide. researchgate.netwikipedia.orgdoi.org When an aldehyde is used instead of a ketone, the reaction proceeds without the characteristic rearrangement of the carbon skeleton. mdpi.comnih.gov The reaction is effectively a one-pot, three-component process that combines a carbonyl compound, an amine, and elemental sulfur. researchgate.net
Modern adaptations have focused on making the Willgerodt-Kindler reaction more efficient and environmentally friendly. researchgate.netnih.gov The introduction of microwave-assisted heating has dramatically reduced reaction times from hours to minutes. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, the three-component condensation of aldehydes, amines, and sulfur can be completed in 2-20 minutes using 1-methyl-2-pyrrolidone (NMP) as a solvent under microwave irradiation. organic-chemistry.orgorganic-chemistry.org Other advancements include the development of catalyst-free and solvent-free conditions, which align with the principles of green chemistry. nih.gov
| Reaction Type | Carbonyl Substrate | Amine | Sulfur Source | Conditions | Key Feature | Reference |
| Classical Kindler | Aryl alkyl ketone | Secondary amine (e.g., morpholine) | Elemental Sulfur | Thermal (High Temp.) | Forms terminal thioamide | researchgate.netdoi.org |
| Aldehyde Variation | Benzaldehyde (B42025) derivatives | Secondary amine | Elemental Sulfur | Thermal | Direct thioamidation (no rearrangement) | mdpi.comnih.gov |
| Microwave-Assisted | Aldehydes | Various amines | Elemental Sulfur | NMP, 110-180°C, 2-20 min | Rapid synthesis | organic-chemistry.orgorganic-chemistry.org |
| Solvent-Free | Aryl aldehydes | Cyclic secondary amines | Elemental Sulfur | 100°C | Avoids organic solvents | nih.gov |
The direct thioamidation of benzaldehyde derivatives represents a highly efficient route to thiobenzamides. A common method is a three-component coupling reaction involving a substituted benzaldehyde, an amine, and a source of sulfur. rsc.org For example, various aryl thioamides can be synthesized in good to excellent yields by reacting substituted aldehydes, secondary amines, and elemental sulfur in a deep eutectic solvent (DES). rsc.orgrsc.org This approach is notable for proceeding under mild conditions without the need for an additional catalyst. rsc.orgrsc.org
Another strategy involves using N-substituted formamides as both a reactant and, in some cases, the solvent. nih.govorganic-chemistry.org For instance, N,N-dimethylthioamides can be accessed through a Willgerodt-Kindler type reaction where N,N-dimethylformamide (DMF) serves as the source of the dimethylamine (B145610) group. nih.gov Similarly, sodium sulfide (B99878) can be used as the sulfur source in water for the synthesis of thioamides from aldehydes and N-substituted formamides, offering a practical and efficient method. organic-chemistry.orgorganic-chemistry.org
| Benzaldehyde Derivative | Amine Source | Sulfur Source | Conditions | Yield | Key Feature | Reference |
| Substituted benzaldehydes | Secondary amines | Elemental Sulfur | DES (Choline chloride:urea), 45°C | Good to excellent | Green solvent, catalyst-free | rsc.orgresearchgate.net |
| Substituted benzaldehydes | N,N-dimethylformamide (DMF) | Elemental Sulfur | Base-mediated | Good | DMF as amine source | nih.gov |
| Aldehydes | N-substituted formamides | Sodium Sulfide | Water | Good | Aqueous, practical method | organic-chemistry.orgorganic-chemistry.org |
| Aryl aldehydes | DMF or DMAC | Thiourea (B124793) | K₂S₂O₈, 125°C | Moderate to good | Thiourea as sulfur source | nih.gov |
The conversion of a carbonyl group (from an amide) or the direct incorporation of sulfur are critical steps in thiobenzamide synthesis. Elemental sulfur (S₈) is a widely used, inexpensive, and environmentally benign sulfur source, particularly in one-pot reactions like the Willgerodt-Kindler synthesis. mdpi.comnih.govchemistryviews.org
Thiourea has also been established as an effective sulfur transfer reagent. nih.gov It can be used in a three-component coupling with aryl aldehydes and a formamide (B127407) like DMF or N,N-dimethylacetamide (DMAC) under transition-metal-free conditions to produce aryl thioamides. nih.gov
For the conversion of pre-formed amides to thioamides, Lawesson's reagent is a classic and highly effective thionating agent. smolecule.comnumberanalytics.com It facilitates the oxygen-sulfur exchange in a carbonyl compound efficiently. numberanalytics.com More recently, other phosphorus-based reagents like ammonium (B1175870) phosphorodithioate (B1214789) have been shown to convert amides to thioamides in high yields under mild conditions. organic-chemistry.org Another approach involves using sodium sulfide (Na₂S·9H₂O) as the sulfur source, which is particularly effective for converting nitriles to thioamides in an ionic liquid medium. rsc.org
| Sulfur Source | Precursor | Reaction Type | Key Advantages | Reference |
| Elemental Sulfur (S₈) | Aldehydes, Ketones | Multi-component (e.g., Willgerodt-Kindler) | Inexpensive, environmentally friendly | mdpi.comnih.gov |
| Thiourea | Aryl aldehydes | Three-component coupling | Inexpensive, easy to handle | nih.gov |
| Lawesson's Reagent | Amides | Thionation (O-S exchange) | High efficiency, versatile | smolecule.comnumberanalytics.com |
| Sodium Sulfide (Na₂S) | Aldehydes, Nitriles | Thioamidation/Thionation | Readily available, effective in water or ILs | organic-chemistry.orgrsc.org |
Green Chemistry Principles in Thiobenzamide Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener protocols for thioamide formation that minimize waste, avoid hazardous solvents, and reduce energy consumption. rsc.orgresearchgate.net
A significant advance in green synthesis is the development of solvent-free reaction conditions. nih.govresearchgate.netrsc.org Thioamides can be prepared by reacting benzoylthioureas with an iodine-alumina catalyst under microwave irradiation without any solvent, affording good to excellent yields. researchgate.netrsc.org Another catalyst-free and solvent-free adaptation of the Willgerodt-Kindler reaction involves heating an aldehyde, a secondary amine, and elemental sulfur, which is noted for its clean reaction conditions. mdpi.comnih.gov
Microwave-assisted synthesis has proven to be a powerful tool for accelerating these reactions. nih.govresearchgate.net The microwave-enhanced Kindler thioamide synthesis, a three-component reaction of aldehydes, amines, and sulfur, significantly shortens reaction times. organic-chemistry.orgorganic-chemistry.org This technology not only increases efficiency but often leads to higher yields and easier product isolation. nih.govnih.gov
| Protocol | Reactants | Catalyst/Medium | Conditions | Key Advantage | Reference |
| Microwave-Assisted | Benzoylthioureas | Iodine-alumina | Solvent-free, MW (10-20 min, 100W) | Rapid, high yield, solvent-free | researchgate.netrsc.org |
| Solvent-Free | Aldehyde, Amine, Sulfur | None (Catalyst-free) | 100°C | Avoids hazardous organic solvents | nih.gov |
| Microwave-Assisted | Aldehyde, Amine, Sulfur | 1-methyl-2-pyrrolidone (NMP) | MW, 110-180°C, 2-20 min | Drastically reduced reaction time | organic-chemistry.orgorganic-chemistry.org |
| Solvent-Free | Benzylamines, Sulfur | None | MW, 170°C, 15 min | Solvent-free, rapid | researchgate.net |
The search for sustainable catalysts has led to the exploration of biodegradable and reusable systems. researchgate.net Humic acid, a polymer derived from the biodegradation of organic matter, has been successfully employed as a non-toxic, inexpensive, and recyclable organocatalyst for the multi-component synthesis of thioamides from aldehydes, amines, and sulfur under solvent-free conditions. researchgate.net
Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, represent another green alternative. rsc.orgrsc.orgresearchgate.net These solvents can act as both the reaction medium and the catalyst, eliminating the need for traditional volatile organic solvents and additional catalysts. rsc.orgrsc.orgresearchgate.net Thioamides are synthesized in good to excellent yields under mild conditions in this medium, which can often be recycled and reused multiple times without a significant loss of activity. rsc.orgrsc.org Furthermore, catalyst-free systems, often performed in water or under solvent-free conditions, are gaining prominence for their simplicity and reduced environmental impact. mdpi.comnih.gov The use of ionic liquids like [DBUH][OAc] has also been shown to facilitate the synthesis of thioamides from nitriles at room temperature, offering an eco-friendly method with easy product separation and catalyst recycling. rsc.org
| System | Reactants | Role of System | Conditions | Key Advantage | Reference |
| Humic Acid | Aldehyde, Amine, Sulfur | Organocatalyst | Solvent-free, 100°C | Biodegradable, recyclable, non-toxic catalyst | researchgate.net |
| Deep Eutectic Solvent (DES) | Aldehyde, Amine, Sulfur | Solvent and Catalyst | Mild (e.g., 45°C) | Environmentally benign, recyclable medium | rsc.orgrsc.orgresearchgate.net |
| Ionic Liquid ([DBUH][OAc]) | Nitriles, Na₂S·9H₂O | Catalyst and Solvent | Room Temperature | Eco-friendly, recyclable, mild conditions | rsc.org |
| Catalyst-Free in Water | Aldehydes, N-substituted formamides, Na₂S | Solvent | Room Temperature | Avoids catalyst and organic solvents, uses water | mdpi.comorganic-chemistry.org |
Stereoselective Synthesis of Chiral Thiobenzamide Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry, as the three-dimensional arrangement of atoms can profoundly influence a compound's biological activity. nih.gov The development of stereoselective methods to produce enantiomerically pure thiobenzamides is of significant interest. These methods often rely on the use of chiral catalysts, auxiliaries, or substrates to control the formation of new stereocenters. nih.gov
Recent advancements have focused on catalytic asymmetric reactions that can directly generate α-chiral primary amines, which are key precursors or structural motifs in many bioactive molecules. rsc.org While direct asymmetric synthesis of thioamides is a developing field, several strategies have emerged that demonstrate high levels of stereocontrol.
One effective strategy involves the conjugate addition of nucleophiles to chiral α,β-unsaturated esters. For instance, the highly stereoselective Michael addition of lithium amides to chiral α,β-unsaturated esters derived from natural products like (−)-perillaldehyde has been shown to be an efficient method for preparing alicyclic β-amino acids in homochiral form. beilstein-journals.org This approach, where the chiral substrate dictates the stereochemical outcome, can be adapted for the synthesis of complex chiral thioamide precursors. beilstein-journals.org
Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. metu.edu.tr Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can promote cascade reactions with high yields and excellent stereoselection. metu.edu.tracs.org For example, a copper-catalyzed method has been developed for the synthesis of thioamide-containing peptides that proceeds with high enantioselectivity, demonstrating the ability of metal catalysts to preserve the chirality of the substrate in the final product. mdpi.com Another notable method involves an ynamide-mediated synthesis, which operates under mild conditions that prevent the epimerization or racemization of chiral substrates, making it highly suitable for the synthesis of thiopeptides. mdpi.com
The key findings from selected studies on stereoselective synthesis relevant to chiral thioamide derivatives are summarized in the table below.
Table 1: Research Findings in Stereoselective Synthesis of Chiral Thioamide Derivatives and Precursors
| Method | Catalyst / Reagent | Substrate Type | Key Finding | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Ynamide-mediated Thioamidation | - | Thiocarboxylic acids, ynamides, amines | Mild conditions avoid racemization of chiral substrates. | Excellent yields, preservation of chirality | mdpi.com |
| Copper-Catalyzed Thiopeptide Synthesis | 15 mol% CuCl₂ | N/A | Provides a direct strategy for synthesizing thioamide-containing peptides. | Good yields, high enantioselectivity | mdpi.com |
| Michael Addition | Chiral Lithium Amides | Chiral α,β-unsaturated esters | Highly stereoselective conjugate addition. | Diastereomeric excess (de) > 99% | beilstein-journals.org |
| Organocatalytic Domino Reaction | Quinine/squaramide based catalysts | Pyrazolone, Chalcones | Synthesis of chiral dihydropyrano[2,3-c]pyrazoles. | High enantioselectivity | metu.edu.tr |
Multi-Component Reactions for Thiobenzamide Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. wikipedia.orgorganic-chemistry.org Several MCRs have been adapted for the synthesis of thioamides and related heterocyclic scaffolds.
The Biginelli reaction, traditionally used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, can be modified to use thiourea or a thioamide derivative. wikipedia.orgrsc.org This variation allows for the creation of dihydropyrimidine-2(1H)-thiones and other thio-functionalized heterocyclic systems. lp.edu.uasciencescholar.us For instance, 2-acylthioacetamides have been shown to participate in a Biginelli-type reaction with aromatic aldehydes and urea/thiourea to form 2-oxo(thio)-N,4-diaryl-1,2,3,4-tetrahydropyrimidine-5-carbothioamides. lp.edu.ua These reactions can often be performed under catalyst-free conditions or with simple acid catalysts. rsc.orgsciencescholar.us
Another prominent MCR is the Ugi reaction, a four-component condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org While the classic Ugi reaction yields bis-amides, variations can be employed to incorporate a thioamide moiety. The related Willgerodt-Kindler reaction, which synthesizes aryl thioamides from an aryl alkyl ketone or aldehyde, an amine, and elemental sulfur, can be considered a three-component reaction and has been optimized for the efficient synthesis of secondary thiobenzamides. dntb.gov.uathieme-connect.de
Furthermore, novel MCRs continue to be developed. A one-pot, three-component synthesis of fully substituted 1,3-thiazoles has been reported, involving the reaction of arylglyoxals, lawsone, and thiobenzamides. nih.govfigshare.comacs.org This method proceeds in excellent yields without the need for a metal catalyst. nih.govfigshare.comacs.org These MCRs provide powerful and versatile platforms for assembling complex molecules containing the thiobenzamide scaffold.
Table 2: Overview of Multi-Component Reactions for Thiobenzamide Scaffold Assembly
| Reaction Name | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Biginelli-type Reaction | Aromatic Aldehyde, 2-Acylthioacetamide, Urea/Thiourea | Tetrahydropyrimidine-5-carbothioamides | Forms thio-functionalized pyrimidine (B1678525) derivatives. | lp.edu.ua |
| Biginelli-type Reaction | Thioamide, Dimedone, Substituted Benzaldehyde | Fused Pyrimidines (Quinazolin-2-thione-5-ones) | Microwave-assisted, green chemistry approach. | sciencescholar.us |
| Willgerodt-Kindler Reaction | Benzaldehyde, Amine, Elemental Sulfur | Secondary Thiobenzamides | Catalyst-free and solvent-free options available. | mdpi.comdntb.gov.ua |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Aminoacyl Amide Derivatives (Peptidomimetics) | High atom economy and rapid library generation. | wikipedia.orgorganic-chemistry.org |
Chemical Reactivity, Derivatization, and Transformation Pathways of 3,4 Dimethyl Thiobenzamide
General Reaction Pathways of Thiobenzamides
Thiobenzamides are characterized by the thioamide functional group (-C(S)NH₂), which imparts a unique chemical character that differs from its amide analogue. The presence of the sulfur atom, which is larger and more polarizable than oxygen, makes the thioamide group a versatile reactant. General reaction pathways for thiobenzamides include S-alkylation, oxidation of the sulfur atom, and participation in various coupling and cyclization reactions. researchgate.net The thioamide moiety can act as a nucleophile through the sulfur atom or the nitrogen atom, and the thiocarbonyl carbon is electrophilic.
The metabolic activation of thioamides often involves sequential oxygenations of the sulfur atom by monooxygenases, leading to the formation of thioamide S-oxides and subsequently more reactive species. researchgate.net This oxidative pathway highlights the susceptibility of the sulfur atom to electrophilic attack and its role in the bioactivation of certain thioamide-containing compounds. For instance, the enzymatic conversion of thiobenzamide (B147508) can lead to thiobenzamide S-oxide and benzamide (B126). researchgate.net
Coupling Reactions Involving Thiobenzamides
Coupling reactions are a cornerstone of modern organic synthesis, and thioamides have proven to be valuable partners in several such transformations. These reactions often leverage the nucleophilicity of the sulfur atom to initiate bond formation.
Eschenmoser Coupling Reaction and its Optimization
The Eschenmoser coupling reaction is a powerful method for carbon-carbon bond formation, typically involving the reaction of a thioamide with an electrophile in the presence of a thiophile to extrude the sulfur atom. beilstein-journals.org This reaction is believed to proceed through a thiirane (B1199164) intermediate. beilstein-journals.orgprepchem.com While the reaction is well-established for tertiary thioamides, its application to primary and secondary thioamides can be more complex, often competing with other reaction pathways. fluorochem.co.uk
The success of the Eschenmoser coupling reaction with primary thioamides is highly dependent on the reaction conditions, including the choice of solvent, base, and thiophile. justia.comresearchgate.net Studies on thiobenzamide have shown that in polar aprotic solvents like N,N-dimethylformamide (DMF), the reaction with α-halolactams can proceed smoothly, sometimes even without the need for a base or an external thiophile. fluorochem.co.uk The optimization of these conditions is crucial to favor the desired coupling product over side reactions such as the Hantzsch thiazole (B1198619) synthesis or elimination to nitriles. justia.comresearchgate.net The balance between the acidity of the nitrogen and carbon atoms in the intermediate α-thioiminium salt is a key factor determining the reaction outcome. justia.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| Thiobenzamide | 4-bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-one | Acetonitrile (B52724) | 30 min, hot solution | α-thioiminium salt | 97% | justia.com |
| Thiobenzamide | 4-bromoisoquinoline-1,3(2H,4H)-dione | DMF | - | Eschenmoser coupling product | 75% | justia.com |
| N,N-dimethylthiobenzamide | 3-bromooxindole derivative | One-pot | - | Eschenmoser coupling product | - | fluorochem.co.uk |
| 3,4-Dimethyl-thiobenzamide | α-halo carbonyl compound | N/A | N/A | Data not available | N/A | - |
This table presents data for thiobenzamide and N,N-dimethylthiobenzamide to illustrate the Eschenmoser coupling reaction. No specific data for this compound was found in the reviewed literature.
Cyclization Reactions Leading to Heterocyclic Systems
Thioamides are invaluable precursors for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocyclic compounds. The thioamide functionality provides a reactive handle for intramolecular or intermolecular cyclization reactions.
Formation of Thiazole and Benzothiazole (B30560) Derivatives
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, involving the reaction of a thioamide with an α-halocarbonyl compound. researchgate.net The reaction proceeds via the formation of an intermediate α-thioiminium salt, which can then undergo cyclization. researchgate.net The reaction conditions can significantly influence whether the Hantzsch thiazole synthesis or the Eschenmoser coupling reaction occurs when both are possible pathways. justia.comresearchgate.net For instance, the reaction of thiobenzamide with certain α-bromo ketones in acetonitrile tends to favor the formation of thiazole derivatives.
The synthesis of benzothiazoles can also be achieved from thiobenzamides. One route involves the reaction of thiobenzamides at room temperature to yield benzothiazole derivatives. While various methods exist for the synthesis of benzothiazoles, specific examples starting from this compound are not detailed in the available literature.
Synthesis of Thiadiazole Derivatives
Thiadiazoles are another important class of heterocycles that can be synthesized from thioamide-related precursors. The synthesis of 1,3,4-thiadiazoles, for example, can be achieved through the cyclization of thiosemicarbazides, which can be derived from thioamides. Another approach involves the reaction of thioamides with reagents like methyl bromocyanoacetate, which has been shown to produce 3,5-diaryl-1,2,4-thiadiazoles from aryl thiobenzamides. The specific application of this compound in the synthesis of thiadiazole derivatives has not been explicitly described in the reviewed scientific literature.
Reactivity with α-Halo Carbonyl Compounds
The reaction of thioamides with α-halo carbonyl compounds is a versatile transformation that can lead to different products depending on the substrates and reaction conditions. As mentioned previously, this reaction is central to both the Hantzsch thiazole synthesis and can be a competing pathway in Eschenmoser coupling reactions. justia.comresearchgate.net The initial step is the S-alkylation of the thioamide by the α-halo carbonyl compound to form an α-thioiminium salt. researchgate.net From this intermediate, the reaction can diverge. Deprotonation at the nitrogen can lead to an imidothioate, which can cyclize to form a thiazoline (B8809763) ring, the precursor to the thiazole. researchgate.net Alternatively, under different conditions, the α-thioiminium salt can be an intermediate in the Eschenmoser coupling pathway. justia.com
Studies on thiobenzamide have explored these competing pathways in detail, examining the influence of solvent, base, and temperature on the product distribution. justia.comresearchgate.net While these studies provide a solid foundation for predicting the reactivity of this compound with α-halo carbonyl compounds, experimental data for this specific substrate is currently lacking. The electron-donating methyl groups on the benzene (B151609) ring of this compound would likely increase the nucleophilicity of the sulfur atom, potentially affecting the rate of the initial S-alkylation step.
| Thioamide | α-Halo Carbonyl Compound | Predominant Product Type | Reference |
| Thiobenzamide | 4-bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-one | Thiazole derivative (in MeCN) | justia.com |
| Thiobenzamide | 3-bromooxindole | Thiazole derivative (in MeCN) | |
| Thiobenzamide | α-bromo(phenyl)acetamide | Eschenmoser or Thiazole product (condition dependent) | justia.com |
| This compound | Generic α-halo carbonyl | Data not available | - |
This table illustrates the reactivity of thiobenzamide with α-halo carbonyl compounds. Specific reactivity data for this compound is not available in the surveyed literature.
Oxidative Transformations and Sulfoxide (B87167)/Sulfone Formation
The sulfur atom in the thioamide group of this compound is susceptible to oxidation, leading to several potential products. The initial oxidation product is typically the corresponding S-oxide. However, the reaction conditions and the nature of the oxidizing agent can lead to different outcomes, including oxidative dimerization.
In a common pathway, thioamides undergo oxidation to form thioamide S-oxides. This transformation can be achieved using various oxidizing agents. While direct studies on this compound are not prevalent, the general reactivity of thioamides suggests that it would be converted to this compound S-oxide. Further oxidation of the sulfoxide can potentially yield the corresponding sulfone, although this is a less common transformation for thioamides compared to sulfides. wikipedia.orgmasterorganicchemistry.com
Another significant oxidative pathway for thioamides is oxidative dimerization. In this process, two molecules of the thioamide react in the presence of an oxidizing agent to form a 3,5-disubstituted-1,2,4-thiadiazole. For this compound, this reaction would yield 3,5-bis(3,4-dimethylphenyl)-1,2,4-thiadiazole. Reagents like o-iodoxybenzoic acid (IBX) are known to facilitate this type of transformation. researchgate.net In some biological or biomimetic systems, the oxidation of thiobenzamides can lead to the corresponding benzamide, with the thiobenzamide S-oxide being a proposed intermediate in this conversion. nih.gov
Table 1: Potential Oxidative Transformations of this compound
| Starting Material | Reagent/Condition | Probable Product(s) | Reaction Type |
| This compound | Mild Oxidizing Agent (e.g., H₂O₂, mCPBA) | This compound S-oxide | S-Oxidation |
| This compound | Strong Oxidizing Agent (e.g., IBX) | 3,5-bis(3,4-dimethylphenyl)-1,2,4-thiadiazole | Oxidative Dimerization |
| This compound S-oxide | Further Oxidation | This compound S,S-dioxide (Sulfone) | S-Dioxidation |
| This compound | Oxygen-dependent enzymatic or biomimetic systems | 3,4-Dimethylbenzamide | Oxidative Hydrolysis |
Reductive Pathways to Amine Derivatives
The reduction of the thioamide functional group provides a direct route to the corresponding amine. This transformation involves the conversion of the thiocarbonyl group (C=S) into a methylene (B1212753) group (CH₂), yielding (3,4-dimethylphenyl)methanamine. This reduction is a valuable synthetic tool for accessing primary amines from stable thioamide precursors.
A variety of reducing agents can accomplish this conversion. Potent hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective in reducing thioamides to amines. masterorganicchemistry.comscispace.comthieme-connect.demasterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like THF and requires an aqueous workup to neutralize the reaction mixture and isolate the amine product.
Another classical method for this transformation is desulfurization using Raney Nickel. thieme-connect.demdma.chacs.org This method involves heating the thioamide with an excess of Raney Nickel in a suitable solvent, such as ethanol. The nickel catalyst facilitates the hydrogenolysis of the carbon-sulfur bond, leading to the formation of the amine. This method is often advantageous when other functional groups sensitive to hydrides are present in the molecule. More recent methodologies have also employed iron-catalyzed hydrosilylation, which offers a milder alternative for the desulfurization of thioamides to amines. researchgate.net
Table 2: Reductive Pathways from this compound to its Amine Derivative
| Starting Material | Reagent/Condition | Product | General Method |
| This compound | 1. LiAlH₄ in THF2. H₂O workup | (3,4-Dimethylphenyl)methanamine | Hydride Reduction |
| This compound | Raney Nickel, Heat | (3,4-Dimethylphenyl)methanamine | Catalytic Desulfurization |
| This compound | Iron Catalyst, Silane (e.g., PhSiH₃) | (3,4-Dimethylphenyl)methanamine | Catalytic Hydrosilylation |
Functional Group Interconversions on the Thiobenzamide Moiety
The thioamide moiety is a versatile functional group that can be converted into a range of other functionalities, particularly various heterocyclic systems. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
One of the most common interconversions is the hydrolysis of the thioamide to the corresponding amide, 3,4-Dimethylbenzamide. This can be achieved under various conditions, sometimes as a result of oxidative processes. nih.gov
Thioamides are excellent precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, in the Hantzsch thiazole synthesis, thioamides react with α-haloketones to produce thiazole derivatives. Reacting this compound with an appropriate α-haloketone would yield a 2-(3,4-dimethylphenyl)-substituted thiazole.
Furthermore, thioamides are key building blocks for benzimidazoles. The condensation of a thioamide with an o-phenylenediamine (B120857) derivative, often catalyzed by an acid or a metal, leads to the formation of a 2-substituted benzimidazole. In this case, this compound would react with an o-phenylenediamine to furnish a 2-(3,4-dimethylphenyl)benzimidazole. This reaction is a cornerstone in the synthesis of this important heterocyclic scaffold. scispace.comorganic-chemistry.orgresearchgate.net
Table 3: Key Functional Group Interconversions of the Thiobenzamide Moiety
| Reagent Class | Reaction Type | Resulting Moiety/Scaffold | Product Example from this compound |
| Water/Oxidizing Agent | Hydrolysis/Oxidative Hydrolysis | Amide | 3,4-Dimethylbenzamide |
| α-Haloketone | Hantzsch Thiazole Synthesis | Thiazole | 2-(3,4-Dimethylphenyl)-4-substituted-thiazole |
| o-Phenylenediamine | Benzimidazole Synthesis | Benzimidazole | 2-(3,4-Dimethylphenyl)benzimidazole |
| Oxidizing Agent (e.g., IBX) | Oxidative Dimerization | 1,2,4-Thiadiazole | 3,5-bis(3,4-dimethylphenyl)-1,2,4-thiadiazole |
State of the Art Spectroscopic Analysis and Structural Characterization of 3,4 Dimethyl Thiobenzamide Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 3,4-Dimethyl-thiobenzamide, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (6.5–8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. libretexts.org The methyl groups, being alkyl substituents, appear in the upfield region (around 2.4–2.7 ppm for aromatic methyl groups). libretexts.org The integration of these signals confirms the number of protons in each unique chemical environment. jeolusa.com
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| 3-CH₃ | 2.4 - 2.7 | Singlet |
| 4-CH₃ | 2.4 - 2.7 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. bhu.ac.in The thioamide carbon (C=S) is expected to be significantly downfield due to the electron-withdrawing nature of both the sulfur and nitrogen atoms. Aromatic carbons resonate in the 110-150 ppm range, while the methyl carbons appear at much higher field. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S | >190 |
| Aromatic C (quaternary) | 120 - 150 |
| Aromatic C-H | 110 - 140 |
| 3-CH₃ | 15 - 25 |
| 4-CH₃ | 15 - 25 |
Note: These are predicted ranges based on typical values for similar functional groups.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the molecule. asahilab.co.jpomicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. libretexts.orgemerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. omicsonline.org It is invaluable for definitively assigning the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. omicsonline.org This is particularly useful for identifying the quaternary carbons (those without attached protons) by observing their long-range couplings to nearby protons. For instance, correlations between the methyl protons and the aromatic carbons would confirm their points of attachment.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. semanticscholar.org The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the C=S stretching frequency, which is typically weaker and at a lower wavenumber than the C=O stretch of an amide. The N-H stretching vibrations of a primary or secondary thioamide would appear as broad bands in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C=S (Thioamide) | Stretch | ~1250 |
| C-N | Stretch | 1380 - 1450 |
Note: The IR spectrum of the related compound 3,4-Dimethylbenzamide is available for comparison. nist.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. bspublications.netdergipark.org.tr Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions of the benzene ring and the thioamide group. The presence of the thioamide group, a chromophore, is expected to influence the absorption maxima (λ_max). The spectrum of a related compound, 3,4-dimethyl-1,2,5-thiadiazole, shows absorption that makes photolysis at 254 nm feasible, indicating UV activity in this region. researchgate.net The exact position and intensity of the absorption bands can be affected by the solvent polarity. bspublications.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound (C₉H₁₁NS), the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 165.06 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. tandfonline.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the fragmentation of N,N-dimethylthiobenzamide involves the loss of a hydrogen atom or the ortho substituent. core.ac.uk
X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation
Research on sterically crowded thioamides reveals that the planarity of the thioamide group is a key structural feature. researchgate.net The internal rotation around the Ar-CS (aryl-thiocarbonyl) and C-N bonds, as well as the geometry at the nitrogen atom, are crucial parameters determined by X-ray analysis. researchgate.net For instance, in many N,N-disubstituted thiobenzamides, the torsion angle between the aromatic ring and the thioamide plane is often significant, indicating a non-coplanar arrangement to alleviate steric strain. researchgate.nettandfonline.com
The conformation of the thioamide moiety itself is also of interest. Studies on N-substituted thiobenzanilides show that they predominantly exist in the E-conformation with relatively small torsion angles around the C-N bond, maintaining a near-planar thioamide group. tandfonline.com However, significant deviations from planarity can be induced by bulky substituents on the nitrogen or the aromatic ring. researchgate.net For example, the crystal structure of N,N-dimethyl-2,4,6-trimethyl-thiobenzamide shows the aromatic ring is substantially twisted out of the thioamide plane. researchgate.net
Based on these related structures, a hypothetical crystal structure of this compound would likely exhibit a non-planar conformation where the dimethyl-substituted benzene ring is twisted relative to the thioamide (C(S)NH₂) plane. The solid-state structure would be significantly influenced by intermolecular N-H···S hydrogen bonds, forming dimeric or chain-like motifs.
Below is a hypothetical data table summarizing potential crystallographic parameters for this compound, extrapolated from the analysis of similar compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~12-15 |
| β (°) | ~100-115 |
| Z (molecules/unit cell) | 4 |
| Key Torsion Angle (Ar-CS) | ~30-50° |
| Hydrogen Bonding Motif | R²₂(8) dimer via N-H···S interactions |
Elemental Composition Analysis for Purity and Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to verify its empirical formula and assess its purity. nih.gov The molecular formula for this compound is C₉H₁₁NS. thsci.com
The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). These calculated values provide a benchmark against which experimentally determined values are compared. A close correlation between the experimental and calculated percentages confirms the identity and purity of the synthesized compound.
The molecular weight of this compound is 165.26 g/mol . thsci.com The expected elemental composition is as follows:
Carbon (C): (9 * 12.011 / 165.26) * 100% = 65.41%
Hydrogen (H): (11 * 1.008 / 165.26) * 100% = 6.71%
Nitrogen (N): (1 * 14.007 / 165.26) * 100% = 8.48%
Sulfur (S): (1 * 32.06 / 165.26) * 100% = 19.40%
In research, the synthesis of new compounds is routinely followed by elemental analysis to confirm that the target molecule has been successfully prepared. For instance, in the synthesis of substituted 2-benzoylaminothiobenzamides, elemental analysis was used alongside spectral methods to verify the structure of the products. nih.gov Typically, experimental values within ±0.4% of the calculated values are considered acceptable proof of purity.
The following interactive table presents the theoretical elemental composition for this compound and provides fields to input hypothetical experimental results for comparison, illustrating how the data would be used for formula verification.
| Element | Atomic Weight ( g/mol ) | Moles in Compound | Total Weight ( g/mol ) | Calculated % | Experimental % (Hypothetical) |
| Carbon (C) | 12.011 | 9 | 108.099 | 65.41% | 65.35% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.71% | 6.75% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.48% | 8.45% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 19.40% | 19.35% |
| Total | 165.254 | 100.00% | 99.90% |
Advanced Computational and Theoretical Investigations of 3,4 Dimethyl Thiobenzamide
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of 3,4-Dimethyl-thiobenzamide at an electronic level. DFT is a widely used computational method that models the electronic structure of many-body systems with high accuracy and reasonable computational cost. researchgate.net These calculations can predict molecular geometries, energies, and a wide range of properties by solving approximations of the Schrödinger equation. For thioamides, DFT has been instrumental in studying electronic structure, tautomerism, and reactivity. iaea.orgresearchgate.net
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is defined by the arrangement of its electrons, which dictates its chemical reactivity and physical properties. The molecule consists of a benzene (B151609) ring substituted with two methyl groups and a thioamide functional group (-C(S)NH₂). The addition of a phenyl group to a thioamide significantly influences its electronic structure. iaea.org
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In substituted benzamides, electronic parameters such as HOMO and LUMO energies have been shown to correlate with biological activity. ingentaconnect.com
For this compound, the HOMO is expected to be localized primarily on the thioamide group and the electron-rich aromatic ring, particularly the sulfur atom, which is a known Lewis base. iaea.org The LUMO is likely distributed over the π-system of the aromatic ring and the C=S double bond. The methyl groups, being weakly electron-donating, slightly increase the energy of the HOMO compared to unsubstituted thiobenzamide (B147508).
Table 1: Representative Frontier Molecular Orbital Data for a Thiobenzamide Derivative
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Indicates the electron-donating capability of the molecule. |
| ELUMO | -1.80 | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | 4.45 | Reflects the chemical reactivity and kinetic stability of the molecule. |
This table presents hypothetical DFT-calculated values for a thiobenzamide derivative to illustrate typical results from such an analysis.
Conformational Analysis and Energy Barriers
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and the energy barriers that separate them. Key rotational motions include the rotation around the C(aryl)-C(thioamide) single bond and, more significantly, the rotation around the C-N bond of the thioamide group.
The C-N bond in amides and thioamides possesses a partial double-bond character due to resonance, which results in a significant rotational energy barrier (typically 50-90 kJ/mol). ias.ac.in This restricted rotation can lead to distinct cis and trans conformers. Dynamic NMR spectroscopy, combined with DFT calculations, is a powerful approach for determining these rotational barriers. nih.govmdpi.com For aromatic amides, the calculated barriers can be accurately correlated with experimental values, often with deviations of less than 1 kcal/mol. nih.gov
In this compound, steric hindrance between the ortho-hydrogen of the benzene ring and the substituents on the thioamide nitrogen can influence the preferred conformation and the height of the rotational barrier. DFT calculations can map the potential energy surface (PES) for rotation around these bonds to identify the most stable conformers and the transition states connecting them. acs.org
Table 2: Hypothetical Conformational Energy Analysis for this compound
| Conformer / Transition State | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Planar Ground State | 0.0 | The most stable conformation where the thioamide group is coplanar with the aromatic ring. |
| Transition State (C-N Rotation) | +19.5 | The energy maximum for rotation around the thioamide C-N bond. mdpi.com |
| Transition State (Aryl-C Rotation) | +2.9 | The energy maximum for rotation around the C(aryl)-C(thioamide) bond. acs.org |
This table provides illustrative energy values based on studies of similar aromatic amides and formamides to represent the expected conformational landscape. mdpi.comacs.org
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations are highly effective at predicting vibrational (FTIR and Raman) and NMR spectra. researchgate.net These theoretical spectra are invaluable for assigning experimental bands and understanding the vibrational modes of the molecule. mdpi.comnih.gov For a reliable comparison, calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.
For this compound, key vibrational modes include the C=S stretching, N-H stretching and bending, aromatic C-H stretching, and ring vibrations. The C=S stretching frequency is particularly characteristic of the thioamide group. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each peak to a specific molecular motion. scispace.com
Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Asymmetric Stretch | 3350 | 3510 | Stretching of the N-H bonds in the -NH₂ group. |
| Aromatic C-H Stretch | 3080 | 3195 | Stretching of C-H bonds on the phenyl ring. |
| C=S Stretch (Thioamide I) | 1250 | 1285 | Major contribution from C=S stretching. |
| C-N Stretch (Thioamide II) | 1410 | 1440 | Coupled C-N stretching and N-H bending. |
This table presents representative data illustrating the correlation between experimental and scaled DFT-calculated vibrational frequencies for a thioamide compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in an aqueous solution. aip.orgbham.ac.uk
For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water) and track its behavior over nanoseconds or longer. This approach allows for:
Conformational Sampling: Observing how the molecule flexes and rotates, providing a more complete picture of its accessible conformations than static calculations alone.
Solvation Analysis: Studying how solvent molecules arrange around the solute, including the formation of hydrogen bonds between water and the thioamide's N-H and C=S groups. The thioamide group is known to be a strong hydrogen-bond donor and a moderate acceptor. researchgate.net
Intermolecular Interactions: Simulating how multiple molecules of this compound might interact with each other, potentially forming dimers or larger aggregates stabilized by hydrogen bonds and π-π stacking interactions. Studies on related systems show that interactions involving aromatic rings and amide groups are significant. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. acs.orgtandfonline.com
A SAR study on this compound would involve synthesizing and testing a series of analogues to identify which parts of the molecule are crucial for a hypothetical activity. For example, the position of the methyl groups could be varied (e.g., 2,4- or 3,5-dimethyl), or they could be replaced with other functional groups (e.g., halogens, methoxy (B1213986) groups) to probe the effects of steric and electronic properties on activity. acs.org
A QSAR study takes this a step further by creating a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties or calculated molecular descriptors (e.g., logP, molar volume, dipole moment, HOMO/LUMO energies). ingentaconnect.comresearchgate.net Such models can then be used to predict the activity of new, unsynthesized compounds. For thiobenzamide derivatives, QSAR models have been developed to predict activities such as photosynthetic inhibition. figshare.comdntb.gov.ua
Table 4: Hypothetical Data for a QSAR Study of Thiobenzamide Analogues
| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | 3,4-di-CH₃ (Thiobenzamide) | 2.8 | 4.5 | 5.2 |
| 2 | 4-Cl | 2.5 | 3.9 | 8.1 |
| 3 | 4-OCH₃ | 2.1 | 4.9 | 3.5 |
| 4 | 4-NO₂ | 1.9 | 2.1 | 15.7 |
This table provides a representative dataset for a QSAR analysis, where molecular descriptors are correlated with a predicted biological activity.
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govdrughunter.com This method is crucial in drug discovery for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net
In a docking study of this compound, the compound would be computationally placed into the active site of a target protein. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on an estimated binding free energy.
The results provide insights into:
Binding Pose: The most likely three-dimensional arrangement of the ligand in the receptor's binding site.
Binding Affinity: A score that estimates the strength of the interaction, helping to rank potential inhibitors.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues of the protein. The thioamide group, for instance, is often involved in critical hydrogen bonding interactions with protein backbones or side chains. nih.govrsc.org
Table 5: Hypothetical Molecular Docking Results for this compound
| Parameter | Value / Description |
|---|---|
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Intermolecular Interactions | Hydrogen bond: Thioamide N-H with backbone C=O of GLU-85 |
| Hydrogen bond: Thioamide C=S with side chain N-H of LYS-33 | |
| Hydrophobic interaction: Dimethyl-phenyl ring with pocket lined by LEU-80, VAL-25 |
This table summarizes typical results from a molecular docking simulation, detailing the predicted binding energy and key interactions for a ligand within a protein active site. nih.govresearchgate.net
Theoretical Mechanistic Studies of Thiobenzamide Reactions
The reactivity of the thioamide functional group, a key feature of this compound, has been the subject of various theoretical investigations, primarily employing Density Functional Theory (DFT) to elucidate reaction mechanisms at a molecular level. These computational studies provide critical insights into the electronic and steric factors governing the transformations of thiobenzamides.
One area of focus has been the transamidation of thioamides . DFT calculations have been used to model the free energy profile of such reactions. For instance, in a proposed mechanism for NaHMDS-mediated transamidation, the reaction proceeds through the deprotonation of an amine, followed by nucleophilic addition to the thioamide carbon, forming a tetrahedral intermediate. nih.gov The computational analysis of transition states and intermediates helps in understanding the chemoselectivity and provides a basis for optimizing reaction conditions. nih.gov
Another computationally explored reaction is the decomposition of N-substituted-N'-benzoylthioureas to form thiobenzamides . DFT calculations have shown that the electronic nature of substituents on the aryl group of the thiourea (B124793) derivative plays a crucial role in directing the reaction pathway. The presence of electron-withdrawing groups at the para-position of the aryl group of benzoylthiourea (B1224501) has been found to favor the formation of thiobenzamide. researchgate.netrsc.org Mechanistic studies using DFT suggest that the formation of thiobenzamide occurs through the migration of a phenyl group to the thiocarbonyl carbon. researchgate.net The relative energies of the products and intermediates, as calculated by DFT, support the experimental observations regarding product distribution. rsc.org
Furthermore, theoretical studies have guided the discovery of new synthetic routes to thioamides. For example, a palladium-mediated "one-pot" synthesis of thioamides from aromatic carboxylic acids and isothiocyanates was initially investigated through gas-phase experiments and DFT calculations. rsc.org These calculations predicted the reaction to be exothermic and elucidated the key steps, including palladium-mediated decarboxylation followed by isothiocyanate insertion into the Pd-C bond. rsc.org The theoretical models helped in understanding the reaction's feasibility and in designing subsequent experimental validations.
The reactive sites of thioamides are diverse, with the sulfur atom being susceptible to both electrophilic and nucleophilic attack, a characteristic that distinguishes them from their amide counterparts. researchgate.net Computational studies on various reactions, such as those involving organometallic reagents, reductions, and oxidations, continue to provide a deeper understanding of the rich chemistry of the thioamide group. researchgate.net
Chemoinformatic and Machine Learning Applications (e.g., Electronic-Topological Method, Artificial Neural Networks)
Chemoinformatic and machine learning approaches have been increasingly applied to study the structure-activity relationships (SAR) of thiobenzamide derivatives, aiming to predict their biological activities and guide the design of new compounds with desired properties.
A notable application is the use of the Electronic-Topological Method (ETM) combined with Artificial Neural Networks (ANN) to investigate the anti-influenza activity of a series of thiobenzamide and quinolizidine (B1214090) derivatives that act as influenza fusion inhibitors. nih.govresearchgate.net The ETM is employed to identify specific molecular fragments (pharmacophores and anti-pharmacophores) that are statistically associated with the observed biological activity. nih.govresearchgate.net
In one such study, a range of quantum-chemical descriptors were calculated for the thiobenzamide derivatives. These descriptors are crucial for building robust QSAR models.
| Descriptor Category | Examples of Calculated Descriptors |
| Constitutional | Molecular Weight |
| Electronic | E(HOMO), E(LUMO), ΔE (HOMO-LUMO gap) |
| Quantum-Chemical | Chemical Potential, Softness, Electrophilicity Index |
| Geometrical | Dipole Moment |
These descriptors were then used as input for multiple linear regression and ANN to develop QSAR models. The resulting models demonstrated good statistical quality, with a high percentage of compounds being correctly classified in both the training and external test sets. nih.gov For instance, one of the most statistically significant QSAR models achieved a high correlation coefficient (R² = 0.999), indicating a strong relationship between the calculated descriptors and the anti-influenza activity. nih.gov
The combination of ETM and ANN, often referred to as the ETM-ANN approach, allows for the development of a prognosis system. This system utilizes the identified pharmacophoric fragments as descriptors to predict the activity of new, untested compounds. researchgate.net
Beyond viral inhibitors, QSAR studies have also been performed on other classes of thiobenzamides. For example, in silico studies on 4-(4-benzenesulfonylamino)-N-(5-substituted-pyridin-2-yl)-thiobenzamides have been conducted to design them as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. scribd.com Molecular docking simulations were used to understand the binding interactions of these compounds within the active site of the reverse transcriptase enzyme. The results of these computational studies help in elucidating the structure-activity relationships and guide the synthesis of more potent inhibitors. scribd.com
The following table summarizes some of the physicochemical descriptors calculated for a series of designed thiobenzamide-based NNRTIs. scribd.com
| Compound Feature | Molecular Weight | LogP | TPSA | H-Bond Acceptors | H-Bond Donors |
| Cl-substituted | 403.92 | 4.35 | 71.08 | 2 | 5 |
| Br-substituted | 448.36 | 4.48 | 71.08 | 2 | 5 |
| NO2-substituted | 414.46 | 3.63 | 116.91 | 2 | 8 |
| CH3-substituted | 383.49 | 4.12 | 71.08 | 2 | 5 |
| CF3-substituted | 437.46 | 4.57 | 71.08 | 2 | 5 |
These examples highlight the power of computational and chemoinformatic methods in advancing the understanding of thiobenzamides like this compound, from their fundamental reactivity to their potential as therapeutic agents.
Biological and Biomedical Applications of Thiobenzamide Based Compounds
Antimicrobial Activity Profile (Antibacterial, Antifungal)
Thiobenzamide (B147508) derivatives have demonstrated notable potential as antimicrobial agents, with various structural modifications influencing their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity: The antibacterial potential of the thiobenzamide scaffold is often enhanced through its incorporation into more complex heterocyclic systems, such as thiazoles. In one study, a series of novel chimeric thiazolo-nootkatone derivatives were synthesized by reacting thiobenzamide derivatives with epoxy nootkatone. nih.gov While a simple thiobenzamide reaction yielded a fused-thiazole product, derivatives with substitutions on the phenyl ring, including methyl groups, also formed products efficiently. nih.gov Certain hydroxylated derivatives in this series proved to be potent antibacterial agents, particularly against Gram-positive bacteria. nih.gov For example, compound 15 (a p-hydroxythiobenzamide derivative) showed a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, and 3.12 μg/mL against Enterococcus faecium. nih.gov The catechol-derived compound 16 was even more potent, with MIC values of 1.56 μg/mL against E. faecium and 3.12 μg/mL against S. aureus and S. epidermidis. nih.gov
Palladium(II) complexes incorporating thiobenzamide derivative ligands have also been evaluated, showing moderate antibacterial activity. researchgate.net Furthermore, studies on benzimidazole–thiazinone derivatives, synthesized from 1H-benzo[d]imidazole-2-thiol, found that compound CS4 exhibited potent inhibition against Pseudomonas aeruginosa (MIC of 256 μg/mL) and Escherichia coli (MIC of 512 μg/mL). mdpi.com
Antifungal Activity: The antifungal properties of thiobenzamide-based compounds have also been a subject of investigation. Dihydroxythiobenzamide derivatives are noted for their broad-spectrum antifungal activity, which is thought to be facilitated by hydrogen bonding with fungal enzymes. In a study of new thiazole (B1198619) derivatives, several compounds showed significant antifungal activity, especially against Candida parapsilosis. researchgate.net Similarly, some benzo[d]thiazole derivatives displayed significant antifungal action against Aspergillus niger at concentrations of 50–75 μg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Thiobenzamide Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Compound 15 (p-hydroxythiobenzamide derivative) | Staphylococcus aureus | 6.25 | nih.gov |
| Compound 15 (p-hydroxythiobenzamide derivative) | Enterococcus faecium | 3.12 | nih.gov |
| Compound 16 (catechol-derived thiobenzamide) | Staphylococcus aureus | 3.12 | nih.gov |
| Compound 16 (catechol-derived thiobenzamide) | Enterococcus faecium | 1.56 | nih.gov |
| Compound CS4 (benzimidazole–thiazinone derivative) | Pseudomonas aeruginosa | 256 | mdpi.com |
| Compound CS4 (benzimidazole–thiazinone derivative) | Escherichia coli | 512 | mdpi.com |
Anti-Inflammatory Potential and Mechanistic Insights
Thiobenzamide-based structures are being explored for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Thiophene-based compounds, which share structural similarities and are sometimes derived from thioamides, are known for their anti-inflammatory effects. nih.govresearchgate.net The mechanisms often involve interactions with these enzymes, and the presence of groups like methyl and amides can be important for biological target recognition. nih.gov Thiobenzamides are also known to release hydrogen sulfide (B99878) (H₂S), a molecule with recognized roles in managing inflammation. smolecule.com The development of thiazolidinone derivatives from benzenesulfonamide (B165840) has yielded compounds with significant COX-2 inhibition, suggesting a promising avenue for creating new anti-inflammatory agents. nih.gov
Anti-Cancer and Cytotoxic Activities in Various Cell Lines
A significant area of research for thiobenzamide derivatives is their potential as anticancer agents. d-nb.info Studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines.
Thiazol-2-ylidene-benzamide derivatives have been assessed for their anticancer potential against human breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell lines. nih.gov A strong correlation was found between their ability to inhibit alkaline phosphatase and their cytotoxic effects, with the most potent enzyme inhibitors inducing the most significant apoptosis in cancer cells. nih.gov Palladium(II) complexes with thiobenzamide derivative ligands were also found to be more active than the standard drug cisplatin (B142131) against A549 (lung carcinoma) and MCF-7 cell lines. researchgate.net One such complex showed an IC₅₀ value of 5.20 μM against MCF-7 cells. researchgate.net
The structural backbone of thiobenzamide is a key feature in other classes of anticancer compounds. For instance, N,N′-diarylthiourea derivatives have shown cytotoxic effects against MCF-7 cells, with one compound demonstrating an IC₅₀ of 338.33 μM and inducing apoptosis by arresting the cell cycle in the S phase. mdpi.com Chalcone derivatives, which can be structurally related to thiobenzamides, have also been evaluated for their anticancer activity against K562 and HL-60 leukemia cell lines, with the number and position of methoxy (B1213986) groups influencing their cytotoxicity. cellbiopharm.com
Table 2: Cytotoxic Activity of Selected Thiobenzamide-Based Compounds
| Compound Type | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Palladium(II) complex 3 | MCF-7 (Breast Cancer) | 5.20 μM | researchgate.net |
| Palladium(II) complex 3 | A549 (Lung Cancer) | 5.09 μM | researchgate.net |
| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 16.79 μM | researchgate.net |
| N,N′-diarylthiourea derivative 4 | MCF-7 (Breast Cancer) | 338.33 μM | mdpi.com |
| Thiazole derivative 27 | HeLa (Cervix Carcinoma) | 30-90 μM | sruc.ac.uk |
Enzyme Inhibition Studies (e.g., Alkaline Phosphatase, 5-Lipoxygenase, Carbonic Anhydrase)
The thiobenzamide scaffold has proven to be a valuable template for designing inhibitors of various enzymes implicated in disease.
Alkaline Phosphatase (AP): Alkaline phosphatase isozymes are considered novel targets for anticancer drug discovery. nih.gov Thiazol-2-ylidene-benzamide derivatives have been identified as potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP). nih.gov Compound 2e (2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide) was the most potent, with an IC₅₀ value of 0.079 μM. nih.gov The inhibition of AP is an emerging therapeutic strategy, as the enzyme is involved in hydrolyzing extracellular nucleotides to produce signaling molecules like adenosine. nih.govresearchgate.net
5-Lipoxygenase (5-LO): The 5-lipoxygenase pathway is responsible for producing leukotrienes, which are mediators in numerous inflammatory disorders. nih.gov Thiobenzamide derivatives have been investigated as potential inhibitors of this pathway. amanote.com Studies on related structures show that chalcogen-containing inhibitors can block 5-LOX activity in leukocytes. mdpi.com The search for 5-LO inhibitors is an active area of research for developing treatments for inflammatory conditions. nih.govnih.gov
Carbonic Anhydrase (CA): Carbonic anhydrase inhibitors are used as antiglaucoma agents, diuretics, and antiepileptics. wikipedia.org Sulfonamides derived from 4-isothiocyanato-benzolamide, which incorporates a thiourea-like moiety, have shown excellent inhibitory properties against several human carbonic anhydrase (hCA) isozymes. nih.gov These compounds displayed inhibition constants in the nanomolar range against hCA I, hCA II, and the tumor-associated hCA IX, making them interesting candidates for developing therapies for hypoxic tumors. nih.gov
Table 3: Enzyme Inhibition by Selected Thiobenzamide-Related Derivatives
| Compound Type | Enzyme Target | Inhibition Value (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Thiazol-2-ylidene-benzamide (2e) | Human tissue non-specific alkaline phosphatase (h-TNAP) | IC₅₀ = 0.079 μM | nih.gov |
| Sulfonamide derivative | Human Carbonic Anhydrase I (hCA I) | Kᵢ = 0.6-62 nM | nih.gov |
| Sulfonamide derivative | Human Carbonic Anhydrase II (hCA II) | Kᵢ = 0.5-1.7 nM | nih.gov |
| Sulfonamide derivative | Human Carbonic Anhydrase IX (hCA IX) | Kᵢ = 3.2-23 nM | nih.gov |
Insecticidal Properties and Agricultural Applications
Thiobenzamide derivatives have been explored for their potential use in agriculture as insecticides. chemimpex.com Research has shown that novel N,N′-substituted thiobenzamide derivatives can act as insect growth regulators, which are considered safer alternatives to conventional insecticides due to their specific mode of action. researchgate.netscispace.com
Studies targeting the cotton leafworm, Spodoptera littoralis, have identified several potent thiobenzamide derivatives. scispace.comresearcher.life One compound, 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide 14 , showed significant toxicity with an LC₅₀ value of 46.84 ppm for 2nd instar larvae. scispace.com Patents have been filed for novel thiobenzamide compounds with substitutions like chlorine, bromine, methyl, and isopropyl groups, citing their excellent insecticidal activity against common agricultural pests. google.comgoogleapis.com These compounds are also investigated for herbicidal properties, with specific structural modifications enhancing their efficacy in controlling weed populations.
Structure-Activity Relationship (SAR) Exploration for Biological Potency
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological potency of thiobenzamide-based compounds. Research has revealed several key insights:
For Antimicrobial Activity: In a series of thiazolo-nootkatone derivatives, the presence of hydroxyl groups on the phenyl ring of the thiobenzamide precursor was critical for potent activity against Gram-positive bacteria. nih.gov The position of substituents also matters; a 4-hydroxyphenyl group at the 2-position of a 1,3-thiazole ring resulted in better antimicrobial activity than when it was at the 4-position. nih.gov
For Anti-Inflammatory Activity: For thiazolidinone derivatives, a 4-hydroxy group on the phenyl ring led to more selective inhibition of the COX-2 enzyme. nih.gov The presence of groups such as carboxylic acids, esters, amines, and methyl groups has been highlighted as important for recognition by COX and LOX enzymes. nih.gov
For Anticancer Activity: In a series of thiazole derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety, the presence of an electron-withdrawing group like chlorine on the aryl moiety increased cytotoxic activity. d-nb.info The position of the chlorine atom was also important, with substitution at the 2 or 4-position being more effective than at the 3-position. d-nb.info
Development of Thiobenzamide Scaffolds as Novel Therapeutic Agents
The thiobenzamide scaffold serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Its ability to be readily modified allows chemists to create diverse libraries of compounds tailored for specific biological targets. The role of alkaline phosphatase (AP) isozymes in diseases like cancer has confirmed them as a viable target, and the development of potent and selective thiobenzamide-based AP inhibitors represents a promising therapeutic strategy. nih.gov The correlation between the enzyme inhibition profile of these compounds and their cytotoxic effects underscores their potential for dual-action therapeutic design. nih.gov By exploring the various biological activities and understanding the structure-activity relationships, the thiobenzamide framework continues to be a valuable starting point for discovering and developing new drugs for a range of diseases. nih.gov
Derivatization and Analog Design Strategies for Thiobenzamides
Synthesis of Substituted Thiobenzamide (B147508) Analogues
The synthesis of thiobenzamide analogues can be achieved through various methods, often starting from corresponding amides, nitriles, or aldehydes. Thionation of a pre-existing amide is a common and direct route. Reagents like Lawesson's reagent and phosphorus pentasulfide (P₂S₅) are frequently employed to convert the carbonyl group of an amide into a thiocarbonyl group. thieme-connect.de For instance, 2-aminothiobenzamide can be prepared in a two-step synthesis starting from 2-aminobenzamide, which is first treated with phosphorus pentasulfide in pyridine (B92270) to form a pyridinium (B92312) intermediate, followed by hydrolysis to yield the target thioamide.
Another prevalent approach is the reaction of nitriles with a sulfur source. A one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has been developed from nitriles and thioamides via an I₂-mediated oxidative formation of an N–S bond, showcasing the utility of thioamides as synthons. tandfonline.com Additionally, aldehydes can be converted to thioamides through multicomponent reactions, such as the Willgerodt-Kindler reaction. thieme-connect.de A variety of substrates, including amides, aldehydes, ketones, and nitriles, have been successfully used to synthesize a range of thioamides. thieme-connect.de
While specific synthetic routes for analogues of 3,4-dimethyl-thiobenzamide are not detailed in the provided results, these general methods are broadly applicable. By starting with the appropriately substituted benzamide (B126) or benzonitrile (B105546) (e.g., 3,4-dimethylbenzamide), one could synthesize a library of analogues with diverse functionalities.
Heterocyclic Derivatives Incorporating Thiobenzamide Scaffolds (e.g., Thiazoles, Thiadiazoles)
The thioamide functional group is a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, most notably thiazoles and thiadiazoles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method that involves the condensation of a thioamide with an α-halocarbonyl compound. tandfonline.comnih.gov This reaction is highly versatile, allowing for the synthesis of a diverse range of 2,4-disubstituted and 2,4,5-trisubstituted thiazoles. tandfonline.comchim.it The reaction mechanism involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov While the reaction can be catalyzed, catalyst-free methods have also been developed. researchgate.net The substrate scope is broad, accommodating various substituted thiobenzamides and α-haloketones. chim.itnih.gov For example, a one-pot, three-component reaction of arylglyoxals, the natural product lawsone, and various thiobenzamides in acetic acid yields lawsone-linked 1,3-thiazoles in excellent yields. acs.org
Thiadiazoles: Thiobenzamides are excellent starting materials for 1,2,4-thiadiazoles, which are typically formed via oxidative dimerization of two thioamide molecules. tandfonline.com This reaction involves the formation of an S-N bond and is facilitated by a wide array of oxidizing agents, including hypervalent iodine reagents, N-bromosuccinimide (NBS), ceric ammonium (B1175870) nitrate (B79036) (CAN), and molecular iodine. tandfonline.comnih.gov A particularly efficient method involves the rapid condensation of aryl thioamides with methyl bromocyanoacetate, which unexpectedly yields 3,5-diaryl-1,2,4-thiadiazoles quantitatively instead of the expected thiazole derivative. nih.gov This method is notable for its speed, high yield, and applicability to gram-scale synthesis. nih.gov The reaction works well for a variety of meta-, para-, and disubstituted thiobenzamides, demonstrating its broad utility. nih.gov
The following table summarizes the synthesis of various 3,5-diaryl-1,2,4-thiadiazoles via the oxidative dimerization of substituted thiobenzamides.
| Thiobenzamide Substituent | Oxidizing System/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenyl | 1,3-dibromo-5,5-diphenylhydantoin | 3,5-Di-p-tolyl-1,2,4-thiadiazole | 92 | tandfonline.com |
| 4-Nitro | 1,3-dibromo-5,5-diphenylhydantoin | 3,5-Bis(4-nitrophenyl)-1,2,4-thiadiazole | 95 | tandfonline.com |
| 3-Bromo | 1,3-dibromo-5,5-diphenylhydantoin | 3,5-Bis(3-bromophenyl)-1,2,4-thiadiazole | 93 | tandfonline.com |
| Unsubstituted | Methyl Bromocyanoacetate | 3,5-Diphenyl-1,2,4-thiadiazole | 95 (gram scale) | nih.gov |
| 4-Chloro | Methyl Bromocyanoacetate | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 97 (gram scale) | nih.gov |
| Unsubstituted | N-benzyl-DABCO-tribromide / H₂O | 3,5-Diphenyl-1,2,4-thiadiazole | 95 | sid.ir |
| 4-Methyl | N-benzyl-DABCO-tribromide / H₂O | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 90 | sid.ir |
Metal Complexes with Thiobenzamide Ligands
The thioamide group, with its sulfur and nitrogen donor atoms, is an effective ligand for coordinating with transition metals. The coordination can occur through the sulfur atom, the nitrogen atom, or in a bidentate fashion, leading to a variety of complex geometries and properties. ucj.org.uamsu.edu The specific coordination mode is influenced by factors such as the nature of the metal, the substituents on the thioamide, and the reaction conditions. ucj.org.ua
Research has demonstrated the synthesis and characterization of ruthenium(II) complexes with thiobenzamide (TBz) as a ligand. researchgate.net Specifically, complexes with the formula cis-[RuCl(TBz)(L)₂]PF₆, where L is 2,2'-bipyridine (B1663995) (bpy) or o-phenanthroline (phen), have been prepared and characterized using various spectroscopic and electrochemical techniques. researchgate.net In these complexes, the thiobenzamide ligand coordinates to the metal center, influencing the electronic and structural properties of the resulting compound. researchgate.net
Similarly, mercury(II) complexes with N-(substituted-phenyl)thiobenzamide ligands have been synthesized. tandfonline.com These studies confirm that the thiobenzamide ligands are monodentate and coordinate to the mercury center through the sulfur atom. tandfonline.com The formation of these complexes can be achieved using various mercury(II) salts, including chloride, bromide, and nitrate. tandfonline.com The interaction between the soft sulfur atom of the thioamide and the soft metal ion (like Hg(II)) is a driving force for the complexation. tandfonline.com
The table below provides examples of metal complexes formed with thiobenzamide-based ligands.
| Metal Center | Ligands | Complex Formula | Coordination Notes | Reference |
|---|---|---|---|---|
| Ruthenium(II) | Thiobenzamide (TBz), 2,2'-bipyridine (bpy) | cis-[RuCl(TBz)(bpy)₂]PF₆ | Thiobenzamide acts as a ligand in the coordination sphere. | researchgate.net |
| Ruthenium(II) | Thiobenzamide (TBz), o-phenanthroline (phen) | cis-[RuCl(TBz)(phen)₂]PF₆ | Characterized by cyclic voltammetry and various spectroscopic techniques. | researchgate.net |
| Mercury(II) | N-phenylthiobenzamide | Hg[PhCSN(H)Ph]₂ | Monodentate coordination through the sulfur atom. | tandfonline.com |
| Mercury(II) | N-(4-methylphenyl)thiobenzamide | Hg[PhCSN(H)C₆H₄-4-Me]₂ | Synthesized from HgX₂ and the corresponding thiobenzamide ligand. | tandfonline.com |
| Mercury(II) | N-(4-chlorophenyl)thiobenzamide | Hg[PhCSN(H)C₆H₄-4-Cl]₂ | Complexes are typically pale yellow to yellow solids. | tandfonline.com |
Polymer-Bound Thiobenzamide Systems for Controlled Release
Incorporating therapeutic agents or functional molecules into polymer matrices is a widely used strategy for achieving controlled or sustained release. nih.govmit.edu This approach can protect the molecule from degradation, improve its solubility, and modulate its release profile over extended periods. nih.govnih.gov Thioamides can be incorporated into polymer structures to create materials with specific functionalities.
A key example of this strategy involves the synthesis of polymers functionalized with a thiobenzamide derivative for the long-term, controlled release of hydrogen sulfide (B99878) (H₂S), a significant biological gasotransmitter. In one study, a series of copolymers were synthesized by the ring-opening copolymerization of L-lactide with a lactide monomer that was functionalized with 4-hydroxythiobenzamide. This resulted in poly(lactic acid) (PLA) backbones with pendant thiobenzamide groups. The degradation of these polymers leads to the slow release of the thiobenzamide, which can then act as an H₂S precursor.
The table below outlines the properties of the synthesized thiobenzamide-functionalized copolymers and the release characteristics from microparticles.
| Polymer Characteristic | Value / Observation | Reference |
|---|---|---|
| Functional Monomer | Lactide functionalized with 4-hydroxythiobenzamide | |
| Polymer Backbone | Poly(lactic acid) (PLA) | |
| Copolymer Molecular Weights (Mₙ) | 8 to 88 kg mol⁻¹ | |
| Polydispersity Index (PDI) | Below 1.50 | |
| Microparticle Diameters | 0.53 µm and 12 µm | |
| Release Medium | Buffered water (pH 7.4) at 37 °C | |
| Release Duration | Demonstrated over 4 weeks | |
| Weight Loss of Microparticles (0.53 µm) | ~10% after 4 weeks at pH 7.4 |
Future Perspectives and Interdisciplinary Research Opportunities for Thiobenzamide Chemistry
Exploration of New Synthetic Pathways for Complex Derivatives
The synthesis of thioamides, including substituted thiobenzamides, is a mature field, yet there remains a continuous drive for innovation to create more complex and functionally diverse derivatives. Historically, methods for producing simple thiobenzamides, such as the reaction of aromatic hydrocarbons with thiocyanates in hydrofluoric acid, have been established. For instance, 3,4-Dimethyl-thiobenzamide can be synthesized by reacting o-xylene (B151617) with potassium thiocyanate (B1210189) in 98% hydrofluoric acid. prepchem.comjustia.com
Modern synthetic chemistry is moving beyond these traditional approaches, focusing on efficiency, sustainability, and the ability to generate molecular complexity. Key areas of future exploration include:
Multi-Component Reactions: Innovative three-component coupling reactions are being developed to form complex thiobenzamide (B147508) derivatives in a single step, improving efficiency. smolecule.com This includes the reaction of alkynes, amides, and elemental sulfur under transition-metal-free conditions to produce aryl thioamides. mdpi.com
Catalytic Systems: The development of novel catalysts is crucial. Recent research has demonstrated lipase-catalyzed synthesis of thiazole (B1198619) derivatives from thioamides, assisted by ultrasound, representing a greener alternative to traditional methods. rsc.org
Flow Chemistry and Automation: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability in the synthesis of thioamide intermediates.
Late-Stage Functionalization: Techniques that allow for the modification of complex molecules in the final steps of a synthetic sequence are highly valuable. This enables the rapid generation of a library of analogues from a common thiobenzamide core for structure-activity relationship (SAR) studies.
Green Synthesis: There is a significant trend towards developing more environmentally friendly synthetic routes. mdpi.com This includes water-mediated synthesis and the use of recyclable ionic liquids to promote the reaction of aryl nitriles to thiobenzamides. mdpi.com Ultrasound-assisted synthesis is another green technique that can lead to higher yields and faster reaction times. rsc.org
These advanced synthetic strategies will be instrumental in building libraries of complex thiobenzamide derivatives for screening in drug discovery and materials science.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Key Applications in Thiobenzamide Research:
| Application Area | Description | Potential Impact |
| Target Identification | AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which thiobenzamide derivatives could be effective modulators. accscience.com | Accelerates the earliest stage of drug discovery. |
| Virtual Screening | ML models can rapidly screen virtual libraries containing thousands of thiobenzamide structures to predict their binding affinity to a specific biological target. researchgate.net | Reduces the time and cost associated with high-throughput screening. |
| ADMET Prediction | Predictive models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new thiobenzamide derivatives. researchgate.net This is critical, as some thioamides are known to have potential hepatotoxic effects. smolecule.comnih.gov | Allows for early-stage deselection of candidates with unfavorable profiles, reducing late-stage failures. researchgate.net |
| Generative Chemistry | Generative AI models can design entirely new thiobenzamide molecules from scratch, optimized for desired properties such as high efficacy and low toxicity. accscience.com | Expands the accessible chemical space beyond known structures. |
| Clinical Trial Optimization | AI can enhance the design of clinical trials, improve patient recruitment, and analyze trial data more effectively. pharmaceutical-technology.com | Increases the efficiency and success rate of clinical development. |
By leveraging these computational tools, researchers can more effectively design and prioritize thiobenzamide derivatives like this compound for synthesis and biological testing, ultimately streamlining the path to new therapeutic agents. nih.gov
In-Depth Mechanistic Studies of Biological Activities
While various biological activities have been identified for thiobenzamide derivatives, from antimicrobial to anticancer effects, a deep mechanistic understanding is often necessary for therapeutic development. smolecule.comresearchgate.net Future research will focus on elucidating the precise molecular pathways through which these compounds exert their effects.
A central theme in the bioactivity of many thiocarbonyl compounds is the requirement for metabolic activation, typically through S-oxidation. nih.gov Thiobenzamide, for example, is known to be hepatotoxic in rats, an effect that is mediated by its metabolic transformation into reactive intermediates. nih.govnih.gov The toxicity is highly dependent on the electronic nature of substituents on the benzene (B151609) ring. nih.gov
Future mechanistic studies will likely concentrate on:
Identifying Protein and Lipid Targets: A crucial goal is to identify the specific cellular macromolecules that are covalently modified by reactive thiobenzamide metabolites. nih.gov Understanding which proteins are adducted is key to linking the chemical event of binding to the biological outcome of toxicity or therapeutic efficacy. nih.gov
Role of Oxidative Stress: Research has pointed to the induction of oxidative stress as a potential mechanism for the anticancer effects of some thiobenzamide-metal complexes. For instance, a ruthenium complex with thiobenzamide was shown to increase mitochondrial superoxide (B77818) production in leukemia cells. researchgate.net
Enzyme Interactions: Detailed investigations into how thiobenzamide derivatives interact with key enzymes, such as cytochrome P450 and flavin-containing monooxygenases which are involved in their metabolism, are needed. nih.gov
Structure-Activity Relationship (SAR) Deep Dive: By systematically modifying the structure of thiobenzamides and correlating these changes with biological activity, researchers can build detailed models of the pharmacophore. For example, ortho substitution on the thiobenzamide ring can eliminate toxicity by sterically hindering the action of reactive metabolites. nih.gov
These in-depth studies are vital for designing second-generation compounds with improved efficacy and minimized off-target effects.
Development of Advanced Functional Materials
The application of thiobenzamides is not limited to pharmacology; they are also promising building blocks for advanced functional materials. The unique electronic and structural properties of the thioamide group can be harnessed to create materials with novel optical, electronic, or mechanical characteristics.
A key focus in this area is crystal engineering, which involves controlling the arrangement of molecules in a solid-state lattice to achieve desired properties. researchgate.net The non-covalent interactions involving the thioamide group, such as hydrogen bonds and stacking interactions, play a critical role in determining the supramolecular architecture. researchgate.netacs.org
Future research directions include:
Control of Crystalline Disorder: Studies have shown that substituting thiobenzamide crystals with fluorine can suppress structural disorder, leading to more predictable and uniform material properties. acs.org This strategy could be applied to design highly ordered organic semiconductors or nonlinear optical materials.
Organic Electronics: The electronic properties of thiobenzamide derivatives make them candidates for use in organic electronic devices. Their ability to participate in charge-transfer interactions is a key feature for applications in organic photovoltaics and field-effect transistors. scispace.com
Energy Storage: Thiobenzamide derivatives are being explored as functional additives in energy storage systems. For example, a bifunctional thiobenzamide additive has been proposed to improve cathode kinetics and anode stability in lithium-sulfur batteries. globalauthorid.com
Sensors and Photoactive Materials: The interaction of thiobenzamide-based materials with light can be exploited. Ruthenium complexes of thiobenzamide, for example, can exhibit photosubstitution reactions upon light irradiation, opening up possibilities for photoactivated cancer therapy (PACT) or light-responsive materials. researchgate.net
The design of these materials requires a deep understanding of structure-property relationships, an area where computational modeling and advanced characterization techniques will play a pivotal role. researchgate.net
Environmental Applications and Green Chemical Processes
In an era of increasing environmental awareness, the principles of green chemistry are becoming integral to the entire lifecycle of chemical products, from synthesis to application and disposal. chemicals.gov.in The study of thiobenzamides is increasingly incorporating these principles to minimize environmental impact.
Future work in this domain will focus on several key areas:
Green Synthesis: As mentioned previously, the development of sustainable synthetic methods is a major priority. This involves replacing hazardous solvents and reagents with environmentally benign alternatives. mdpi.com The use of water, ionic liquids, or deep eutectic solvents, often coupled with energy-efficient techniques like microwave or ultrasound irradiation, is transforming the synthesis of sulfur-containing heterocycles. rsc.orgmdpi.com
Biodegradable Compounds: Designing thiobenzamide-based products, such as pesticides, that are effective against specific targets but degrade rapidly into harmless substances in the environment is a significant goal. chemicals.gov.in Some novel thiobenzamide derivatives have already been investigated as insect growth regulators with the aim of being less toxic to vertebrates than conventional insecticides. scispace.com
Renewable Feedstocks: A long-term goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. atbuftejoste.com.ng Research into synthesizing the aromatic precursors of thiobenzamides from bio-based sources could significantly improve the sustainability profile of this class of compounds.
By embedding the principles of green chemistry into the research and development of thiobenzamides, the scientific community can create innovative products and processes that are both economically viable and environmentally responsible. atbuftejoste.com.ng
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-Dimethyl-thiobenzamide, and what characterization methods are essential for confirming its structure?
To synthesize this compound, a common approach involves coupling thiobenzamide derivatives with methyl groups under controlled conditions. For example, thiobenzamides can be synthesized via condensation reactions between thioamides and substituted benzoyl chlorides, followed by methylation. Key steps include maintaining anhydrous conditions and using catalysts like pyridine to enhance reactivity . Post-synthesis, comprehensive characterization is critical:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and methyl group integration .
- Infrared (IR) Spectroscopy : Identify characteristic thiocarbonyl (C=S) stretches (~1200–1050 cm) and methyl C-H vibrations .
- Melting Point Analysis : Compare observed values with literature to assess purity .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how should data interpretation be approached?
Reliable techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns to verify molecular formula .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for hydrogen-bonded networks (e.g., N-H···S interactions) .
- Heteronuclear NMR : - correlation experiments can clarify amide proton environments .
Data interpretation should cross-validate results: For instance, NMR coupling constants should align with DFT-predicted dihedral angles .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict hydrogen-bonding interactions and lattice energies in this compound crystals?
Density Functional Theory (DFT) calculations can model intermolecular interactions:
- Hydrogen Bonding : Optimize crystal structure coordinates (e.g., from X-ray data) to calculate bond lengths and angles. Compare with experimental values to validate models .
- Lattice Energy : Use periodic boundary conditions to compute energy stabilization from packing interactions. For example, lattice energies for similar acyl hydrazides range from 120–150 kJ/mol, influenced by C-H···π contacts .
- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., thiocarbonyl sulfur) to predict reactive sites .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., melting points, spectral data) reported in different studies on this compound derivatives?
Contradictions often arise from impurities or methodological variations. Mitigation strategies include:
- Replication : Reproduce synthesis and purification steps (e.g., recrystallization solvents, gradient elution in HPLC) to isolate pure compounds .
- Advanced Chromatography : Use HPLC-MS to detect trace by-products (e.g., oxidized sulfoxide derivatives) that may skew melting points .
- Crystallographic Validation : Compare experimental XRD data with computational models to identify polymorphic differences .
Q. How do reaction conditions influence the mechanistic pathways in the synthesis of this compound analogs?
Mechanistic studies require kinetic and thermodynamic analyses:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitution, accelerating methylation .
- Temperature Control : Lower temperatures favor kinetic products (e.g., mono-methylation), while higher temperatures promote thermodynamic stability (di-methylation) .
- Catalyst Screening : Bases like NaH deprotonate thioamide intermediates, directing regioselectivity in methyl group addition .
Methodological Best Practices
- Synthesis : Always include inert atmospheres (N/Ar) to prevent oxidation of thiocarbonyl groups .
- Characterization : For novel derivatives, provide microanalysis (C, H, N, S) to confirm purity ≥95% .
- Data Reporting : Tabulate spectral data (e.g., NMR shifts, IR peaks) alongside computational predictions to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
